molecular formula C14H12Cl2N2 B12464440 4-chloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide

4-chloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide

Cat. No.: B12464440
M. Wt: 279.2 g/mol
InChI Key: CZXXVANBDOMCMR-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorophenyl)-N’-methylbenzenecarboximidamide is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a benzenecarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorophenyl)-N’-methylbenzenecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with N-methyl-4-chloroaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorophenyl)-N’-methylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce chlorinated anilines.

Scientific Research Applications

4-chloro-N-(4-chlorophenyl)-N’-methylbenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorophenyl)-N’-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl-N-methylbenzenecarboximidamide
  • 4-chloro-N-phenylbenzenecarboximidamide
  • N-(4-chlorophenyl)-N’-methylbenzenecarboximidamide

Uniqueness

4-chloro-N-(4-chlorophenyl)-N’-methylbenzenecarboximidamide is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C14H12Cl2N2

Molecular Weight

279.2 g/mol

IUPAC Name

4-chloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide

InChI

InChI=1S/C14H12Cl2N2/c1-17-14(10-2-4-11(15)5-3-10)18-13-8-6-12(16)7-9-13/h2-9H,1H3,(H,17,18)

InChI Key

CZXXVANBDOMCMR-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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